1,1'-Methylenebis(2,3,5,6-tetramethylbenzene)
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Overview
Description
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with multiple methyl groups, making it highly symmetrical and stable. It is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2,3,5,6-tetramethylbenzyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions to facilitate the formation of the desired product.
Industrial Production Methods:
Alkylation Reaction: The industrial production of this compound follows a similar route, where large-scale alkylation reactions are conducted in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors ensures efficient production and high yields.
Purification: The crude product is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene can be compared with other similar compounds such as:
1,2,3,5-Tetramethylbenzene: Similar in structure but differs in the position of methyl groups, leading to different chemical properties and reactivity.
1,2,4,5-Tetramethylbenzene: Shares the same core structure but lacks the additional benzyl group, resulting in different applications and reactivity.
Uniqueness:
- The presence of multiple methyl groups and the benzyl substitution confer unique stability and reactivity to 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene, making it distinct from its analogs.
Properties
CAS No. |
6970-00-9 |
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Molecular Formula |
C21H28 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3-[(2,3,5,6-tetramethylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H28/c1-12-9-13(2)17(6)20(16(12)5)11-21-18(7)14(3)10-15(4)19(21)8/h9-10H,11H2,1-8H3 |
InChI Key |
WMMIAXPRAGKYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2C)C)C)C)C)C |
Origin of Product |
United States |
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